Cas no 7470-51-1 (N-(4-acetylphenyl)propanamide)

N-(4-acetylphenyl)propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-acetylphenyl)propanamide
- propanamide, N-(4-acetylphenyl)-
-
- MDL: MFCD00032404
- Inchi: InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
- InChI Key: MZWPYWAEYRHZBJ-UHFFFAOYSA-N
- SMILES: CCC(=O)NC1=CC=C(C=C1)C(=O)C
Computed Properties
- Exact Mass: 191.09469
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 46.17
N-(4-acetylphenyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB378296-1g |
N-(4-Acetylphenyl)propanamide; . |
7470-51-1 | 1g |
€237.00 | 2024-07-24 | ||
TRC | N633128-500mg |
N-(4-acetylphenyl)propanamide |
7470-51-1 | 500mg |
$ 275.00 | 2022-06-03 | ||
Chemenu | CM114422-5g |
N-(4-acetylphenyl)propanamide |
7470-51-1 | 95% | 5g |
$*** | 2023-05-29 | |
1PlusChem | 1P005AJF-2.5g |
N-(4-ACETYLPHENYL)PROPANAMIDE |
7470-51-1 | 95% | 2.5g |
$455.00 | 2024-04-21 | |
abcr | AB378296-500mg |
N-(4-Acetylphenyl)propanamide; . |
7470-51-1 | 500mg |
€205.00 | 2024-07-24 | ||
Ambeed | A560214-1g |
N-(4-Acetylphenyl)propionamide |
7470-51-1 | 97% | 1g |
$178.0 | 2024-04-17 | |
1PlusChem | 1P005AJF-500mg |
N-(4-ACETYLPHENYL)PROPANAMIDE |
7470-51-1 | 95% | 500mg |
$204.00 | 2024-04-21 | |
1PlusChem | 1P005AJF-5g |
N-(4-ACETYLPHENYL)PROPANAMIDE |
7470-51-1 | 95% | 5g |
$794.00 | 2024-04-21 | |
1PlusChem | 1P005AJF-10g |
N-(4-ACETYLPHENYL)PROPANAMIDE |
7470-51-1 | 95% | 10g |
$804.00 | 2024-04-21 | |
A2B Chem LLC | AC46139-1g |
N-(4-Acetylphenyl)propanamide |
7470-51-1 | 95% | 1g |
$197.00 | 2024-04-19 |
N-(4-acetylphenyl)propanamide Related Literature
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on N-(4-acetylphenyl)propanamide
N-(4-acetylphenyl)propanamide: A Comprehensive Overview
N-(4-acetylphenyl)propanamide, also known by its CAS number CAS No. 7470-51-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug design and material science. Recent studies have highlighted its role in various biochemical pathways, making it a focal point for researchers worldwide.
The molecular structure of N-(4-acetylphenyl)propanamide consists of a propanamide group attached to a 4-acetylphenyl ring. This configuration imparts the compound with distinct electronic and steric properties, which are crucial for its interactions with biological systems. The acetyl group on the aromatic ring enhances the compound's lipophilicity, facilitating its solubility in organic solvents and biological membranes. This characteristic is particularly advantageous in drug delivery systems, where solubility is a critical factor.
Recent advancements in computational chemistry have enabled researchers to simulate the behavior of N-(4-acetylphenyl)propanamide in various environments. These simulations have provided insights into the compound's stability, reactivity, and potential interactions with biomolecules such as proteins and enzymes. For instance, studies using molecular docking techniques have revealed that the compound exhibits strong binding affinity to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead molecule in the development of novel therapeutics.
In addition to its pharmacological applications, N-(4-acetylphenyl)propanamide has also found utility in materials science. Its ability to form stable amide bonds makes it a valuable component in the synthesis of polyamides and other polymer-based materials. Recent research has explored its use in creating biodegradable polymers for applications in packaging and biomedical devices. These polymers exhibit enhanced mechanical properties and biocompatibility, making them suitable for use in controlled drug release systems.
The synthesis of N-(4-acetylphenyl)propanamide typically involves a two-step process: the acetylation of aniline followed by amidation with propanoic acid derivatives. This method ensures high yields and purity, which are essential for both laboratory studies and industrial applications. Innovations in catalytic processes have further optimized this synthesis pathway, reducing production costs and environmental impact.
From an environmental perspective, the ecological footprint of N-(4-acetylphenyl)propanamide has been a topic of recent investigation. Studies have shown that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This finding is particularly reassuring for industries considering its large-scale production and use.
In conclusion, N-(4-acetylphenyl)propanamide stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a promising candidate for future innovations in drug discovery and materials science. As research continues to uncover new facets of this compound, its significance in both academic and industrial settings is expected to grow further.
7470-51-1 (N-(4-acetylphenyl)propanamide) Related Products
- 39569-28-3(N-(3-acetylphenyl)propanamide)
- 7463-31-2(3-Acetylacetanilide)
- 959-66-0(2-Benzoylacetanilide)
- 2719-21-3(4'-Acetamidoacetophenone)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 849353-34-0(4-bromopyrimidin-5-amine)
